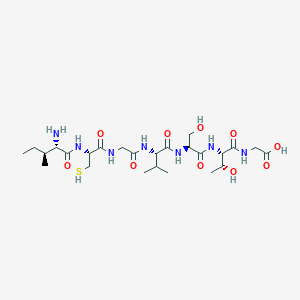

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycin ist eine Peptidverbindung, die aus sieben Aminosäuren besteht: Isoleucin, Cystein, Glycin, Valin, Serin, Threonin und Glycin. Peptide wie dieses werden häufig wegen ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen, einschließlich Medizin und Biochemie, untersucht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Kopplung: Die Aminosäure wird aktiviert und an die wachsende Peptidkette gekoppelt.

Entschützung: Die Schutzgruppe wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycin erfolgt häufig mit automatisierten Peptidsynthesizern, die die Synthese im großen Maßstab ermöglichen. Diese Maschinen folgen den gleichen SPPS-Prinzipien, sind aber für Effizienz und Skalierbarkeit optimiert.

Analyse Chemischer Reaktionen

Reaktionstypen

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Substitutionsreaktionen modifiziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Jod können zur Oxidation von Cysteinresten verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol sind gängige Reduktionsmittel.

Substitution: Verschiedene Reagenzien können je nach der gewünschten Modifikation verwendet werden, z. B. Acylierungs- oder Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So führt die Oxidation von Cysteinresten beispielsweise zur Bildung von disulfidverbrückten Peptiden.

Wissenschaftliche Forschungsanwendungen

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. Enzyminhibition oder Rezeptorbindung.

Medizin: Für therapeutische Anwendungen untersucht, darunter Arzneimittel-Abgabesysteme und peptid-basierte Medikamente.

Industrie: Bei der Entwicklung von peptid-basierten Materialien und biotechnologischen Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycin hängt von seinem spezifischen biologischen Ziel ab. Peptide können mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu verschiedenen biologischen Wirkungen führt. Der Cysteinrest kann beispielsweise Disulfidbrücken bilden, die für die Proteinstruktur und -funktion entscheidend sind.

Wirkmechanismus

The mechanism of action of L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The cysteine residue, for example, can form disulfide bonds, which are crucial for protein structure and function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-tyrosyl-L-serin

- L-α-Glutamyl-L-seryl-L-leucyl-L-isoleucyl-L-asparaginyl-L-valyl-L-serylglycin

Einzigartigkeit

L-Isoleucyl-L-cysteinylglycyl-L-valyl-L-seryl-L-threonylglycin ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins von Cystein, das die Bildung von Disulfidbrücken ermöglicht, einzigartig. Diese Eigenschaft kann seine biologische Aktivität und Stabilität im Vergleich zu anderen Peptiden erheblich beeinflussen.

Eigenschaften

CAS-Nummer |

819802-74-9 |

|---|---|

Molekularformel |

C25H45N7O10S |

Molekulargewicht |

635.7 g/mol |

IUPAC-Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C25H45N7O10S/c1-6-12(4)18(26)23(40)30-15(10-43)21(38)27-7-16(35)31-19(11(2)3)25(42)29-14(9-33)22(39)32-20(13(5)34)24(41)28-8-17(36)37/h11-15,18-20,33-34,43H,6-10,26H2,1-5H3,(H,27,38)(H,28,41)(H,29,42)(H,30,40)(H,31,35)(H,32,39)(H,36,37)/t12-,13+,14-,15-,18-,19-,20-/m0/s1 |

InChI-Schlüssel |

STXVTXSAKVLLNE-IVEVATEUSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)

![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)

![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)